molecular formula C14H16BrN3O3 B11792320 Ethyl 3-bromo-1-morpholinopyrrolo[1,2-A]pyrazine-7-carboxylate

Ethyl 3-bromo-1-morpholinopyrrolo[1,2-A]pyrazine-7-carboxylate

Cat. No.: B11792320
M. Wt: 354.20 g/mol
InChI Key: PUBFZBDJGZMWSH-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-1-morpholinopyrrolo[1,2-A]pyrazine-7-carboxylate is a complex organic compound belonging to the pyrrolopyrazine family. Pyrrolopyrazines are nitrogen-containing heterocyclic compounds that have shown significant biological activities, making them valuable in medicinal chemistry

Preparation Methods

The synthesis of ethyl 3-bromo-1-morpholinopyrrolo[1,2-A]pyrazine-7-carboxylate involves several steps, typically starting with the formation of the pyrrolopyrazine core. One common method includes the cyclization of pyrrole derivatives with appropriate pyrazine precursors . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may employ large-scale reactors and optimized conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Ethyl 3-bromo-1-morpholinopyrrolo[1,2-A]pyrazine-7-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate, acyl bromides, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-bromo-1-morpholinopyrrolo[1,2-A]pyrazine-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-bromo-1-morpholinopyrrolo[1,2-A]pyrazine-7-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 3-bromo-1-morpholinopyrrolo[1,2-A]pyrazine-7-carboxylate can be compared to other pyrrolopyrazine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity .

Properties

Molecular Formula

C14H16BrN3O3

Molecular Weight

354.20 g/mol

IUPAC Name

ethyl 3-bromo-1-morpholin-4-ylpyrrolo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C14H16BrN3O3/c1-2-21-14(19)10-7-11-13(17-3-5-20-6-4-17)16-12(15)9-18(11)8-10/h7-9H,2-6H2,1H3

InChI Key

PUBFZBDJGZMWSH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=C(N=C(C2=C1)N3CCOCC3)Br

Origin of Product

United States

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